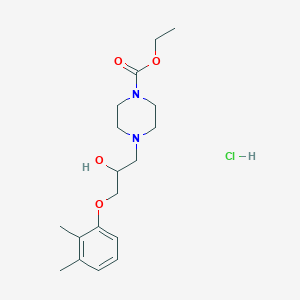

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve nucleophiles such as sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a chemical compound used in scientific research. It is a complex organic compound with a molecular weight of 416.9 g/mol. The compound features a piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms, and includes functional groups such as an ethyl ester, a hydroxy group, and a phenoxy group, making it potentially useful in medicinal chemistry and biological research.

Research Applications

This compound has been studied for its potential biological activities and serves as a scaffold for developing new therapeutic agents, particularly targeting central nervous system disorders. The piperazine moiety is known to interact with various biological targets, including receptors and enzymes, which may lead to pharmacological effects that warrant further investigation in drug development. Research into the interactions of ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride with biological targets reveals its potential as a ligand for various receptors. Its structure allows it to modulate receptor activity, which could lead to diverse pharmacological effects depending on the target involved.

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate | Contains a trimethoxybenzyl group instead of dimethylphenoxy | Different substituents on the aromatic ring affect biological activity |

| Ethyl 4-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate | Similar piperazine structure but different positioning of methyl groups | Variations in substituent positions may alter receptor interactions |

| Ethyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate | Features a methoxybenzoyl substituent | Distinct functional group impacts solubility and reactivity |

Mecanismo De Acción

The mechanism of action of Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules, leading to its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the 2,3-dimethylphenoxy group and the hydroxypropyl moiety. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine class of chemicals. Its unique structure, characterized by a piperazine ring and various substituents, suggests significant potential for biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H28N2O4Cl with a molecular weight of approximately 372.89 g/mol. The structure includes:

- A piperazine ring which is a six-membered heterocyclic structure containing two nitrogen atoms.

- A 3-(2,3-dimethylphenoxy)-2-hydroxypropyl substituent that enhances its interaction with biological targets.

- An ethyl ester group that contributes to its solubility and reactivity.

This compound functions primarily as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an enzyme responsible for the hydrolysis of endocannabinoids, such as anandamide, which are involved in various physiological processes including pain modulation, mood regulation, and inflammation control . By inhibiting FAAH, this compound may increase the levels of these endocannabinoids, potentially providing therapeutic effects in conditions like neuropathic pain and bladder overactivity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Inhibition of FAAH : This inhibition leads to increased concentrations of endocannabinoids in the body, which can alleviate pain and inflammation .

- Potential Treatment for Urinary Disorders : The compound shows promise in treating urinary frequency and incontinence by modulating bladder activity through endocannabinoid signaling pathways.

- Neuroprotective Effects : Its ability to enhance endocannabinoid signaling may also provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Case Studies

- FAAH Inhibition Studies : In vitro studies demonstrated that this compound significantly inhibits FAAH activity in human recombinant systems. The IC50 values indicate a potent effect compared to other known inhibitors .

- Animal Models : Preclinical trials using rat models showed that administration of the compound resulted in reduced tactile allodynia and thermal hyperalgesia, suggesting its efficacy as an analgesic agent .

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

ethyl 4-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-10-8-19(9-11-20)12-16(21)13-24-17-7-5-6-14(2)15(17)3;/h5-7,16,21H,4,8-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZDKJPQEITBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC(=C2C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.